Popso

Catalog No.
S1941575
CAS No.
68189-43-5
M.F
C10H22N2O8S2
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Popso

CAS Number

68189-43-5

Product Name

Popso

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid

Molecular Formula

C10H22N2O8S2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C10H22N2O8S2/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20)

InChI Key

LVQFQZZGTZFUNF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O
  • Buffering Capacity

    Buffers are solutions that can resist changes in pH when acids or bases are added. Popso exhibits excellent buffering capacity in the physiological pH range (around 7.0-7.4) []. This makes it a valuable tool for maintaining a stable pH environment in biological experiments, which is crucial for many cellular processes.

  • Applications in Biochemistry

    Popso finds application in various biochemical assays, including enzyme activity studies, protein purification, and cell culture. Maintaining a constant pH is essential for optimal enzyme activity and protein stability. Popso's buffering capacity ensures consistent experimental conditions, leading to reliable and reproducible results [].

  • Membrane Protein Research

    Popso is particularly useful in studies involving membrane proteins, which are essential components of cell membranes. These proteins often require a specific pH environment to function properly. Popso's ability to maintain a stable pH is crucial for studying membrane protein structure, function, and interaction with other molecules [].

Limitations:

It's important to note that Popso, like any buffer, has limitations. Some potential drawbacks include:

  • Interaction with Specific Molecules: Popso might interact with certain biomolecules, potentially affecting their activity or function. Researchers need to be aware of these potential interactions and choose buffers accordingly [].
  • Limited Solubility: Popso has a lower solubility compared to some other commonly used buffers. This might be a limiting factor in some experiments where high buffer concentrations are needed.

Popso, chemically known as Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate, is a zwitterionic buffer with the molecular formula C10H22N2O8S2 and a molecular weight of 362.42 g/mol. It is primarily utilized in biochemical applications due to its ability to maintain stable pH levels in various biological systems. Popso is characterized by its unique structure, which includes two hydroxypropanesulfonic acid groups attached to a piperazine backbone, allowing it to effectively stabilize pH in a range of biological and chemical environments .

Typical of zwitterionic buffers. Its primary role is to resist changes in pH when acids or bases are added. The buffering capacity arises from the equilibrium between the protonated and deprotonated forms of the sulfonic acid groups. For instance, when an acid is introduced, the buffer can neutralize excess protons by shifting the equilibrium towards its deprotonated form, thus maintaining a relatively constant pH .

Popso exhibits significant biological activity, particularly in enhancing osmolality and inhibiting anion uniport mechanisms in cellular membranes. This makes it valuable in studies involving cell physiology and transport mechanisms. Its zwitterionic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, facilitating various biochemical processes . Additionally, it has been noted for its minimal toxicity, making it suitable for use in cell culture and other biological applications .

The synthesis of Popso involves several steps:

  • Formation of Piperazine Derivative: Piperazine is reacted with 2-hydroxypropanesulfonic acid under controlled conditions.
  • Purification: The resulting compound is purified through crystallization or chromatography to remove any unreacted starting materials or by-products.
  • Dihydrate Formation: The final product is often obtained as a dihydrate, which can be achieved by controlled drying processes that retain water molecules within the crystal structure.

This method ensures high purity and stability of the final product, essential for its application in biochemical research .

Popso is widely used in various fields:

  • Biochemical Research: Serves as a buffer in electrophoresis and chromatography.
  • Cell Culture: Maintains pH stability during cell growth and experimentation.
  • Pharmaceuticals: Utilized in drug formulation where pH control is critical.
  • Analytical Chemistry: Acts as a standard buffering agent in titrations and other analytical methods .

Studies on Popso have focused on its interactions with various ions and biomolecules. It has been shown to effectively stabilize pH levels while interacting with proteins and nucleic acids, thereby influencing their behavior during experiments. Additionally, its zwitterionic nature allows it to minimize non-specific binding in assays, making it an ideal choice for sensitive biochemical applications .

Several compounds share similarities with Popso, particularly other zwitterionic buffers. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1. Tris(hydroxymethyl)aminomethaneContains three hydroxymethyl groups attached to an amineExcellent buffering capacity near physiological pH
2. N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acidSimilar piperazine structure with sulfonic acidOften used for biological assays requiring low ionic strength
3. N-(3-Aminopropyl)-N-(2-hydroxyethyl)morpholineMorpholine ring instead of piperazineProvides buffering at slightly different pH ranges

Popso's uniqueness lies in its specific combination of piperazine and sulfonic acid functionalities, allowing it to maintain stability across a broader range of conditions compared to some other buffers .

POPSO emerged during the latter phase of Norman Good’s systematic development of zwitterionic buffers in the 1970s–1980s. Initially, Good and colleagues focused on identifying 12 primary buffers between 1966–1970, including MES, HEPES, and Bicine. Subsequent research expanded the series to 20 compounds, with POPSO (CAS 68189-43-5) introduced to address the need for buffers with pKa values near 8.0.

Good’s criteria for buffer development emphasized:

  • pKa values between 6.0 and 8.0 to align with physiological conditions.
  • Zwitterionic structures to minimize cellular membrane permeability and avoid interference with biological processes.
  • Chemical stability against enzymatic degradation and temperature fluctuations.

POPSO’s development reflected advancements in synthetic chemistry, particularly in sulfonic acid derivatives, which provided improved buffering capacity and reduced metal chelation compared to earlier buffers.

Nomenclature and Chemical Identity

POPSO’s full chemical name is piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate. Its molecular formula is C₁₀H₂₂N₂O₈S₂·2H₂O, with an anhydrous molecular weight of 362.42 g/mol. The compound’s structure consists of:

  • A piperazine backbone (six-membered ring with two nitrogen atoms).
  • Two sulfonic acid groups attached to hydroxypropane side chains.

Key identifiers include:

PropertyValue
CAS Number68189-43-5 (anhydrous)
SMILESO.OC(CN1CCN(CC1)CC(O)CS(O)(=O)=O)CS(O)(=O)=O
InChI KeyVPTYCVRYPYNQLU-UHFFFAOYSA-N

POPSO’s dihydrate form ensures stability in solid-state storage, while its solubility in 1 M NaOH (0.25 g/mL) facilitates preparation of buffer solutions.

Position in Zwitterionic Buffer Classification

Zwitterionic buffers, like POPSO, feature internal charge neutrality due to opposing charges on adjacent functional groups. This property minimizes salt effects and prevents accumulation in cellular compartments.

Classification Features:

  • Zwitterionic Design: POPSO contains a sulfonic acid group (negative charge) and a hydroxyl group (proton-donating capacity), enabling buffering without net charge changes.
  • Comparison to Other Buffers:
BufferpKa (25°C)pH RangeSolubility in NaOH
POPSO7.87.2–8.50.25 g/mL
HEPES7.486.8–8.20.28 g/mL
BES7.096.4–7.80.20 g/mL

POPSO’s higher pKa and pH range make it suitable for alkaline enzymatic reactions, such as those involving peroxidases or alkaline phosphatases.

Fundamental Characteristics and Buffer Theory

Physicochemical Properties

POPSO’s properties align with Good’s criteria for ideal buffers:

PropertySpecificationSource
pKa7.8 (25°C)
Effective pH Range7.2–8.5
UV Absorbance<0.035 AU at 300 nm
Thermal StabilityMinimal pKa shift with temperature

Mechanism of Action:
POPSO buffers through the equilibrium:
$$ \text{HPSO}^- \rightleftharpoons \text{PSO}^2- + \text{H}^+ $$
Where HPSO⁻ (protonated form) and PSO²⁻ (deprotonated form) maintain pH by neutralizing added H⁺ or OH⁻.

Buffer Capacity and Henderson-Hasselbalch Equation

Buffer capacity ($$ \beta $$) is maximized when $$[A^-] = [HA]$$, corresponding to pH = pKa. For POPSO:
$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{PSO}^{2-}]}{[\text{HPSO}^-]}\right) $$
At pH 7.8, equal concentrations of both species provide optimal buffering.

Optimal Buffering Conditions:

  • Concentration: 50–100 mM solutions yield high capacity.
  • Temperature Effects: POPSO’s pKa changes minimally with temperature (ΔpKa/°C ≈ 0), ensuring stability in thermal cycling applications like PCR.

XLogP3

-7.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68189-43-5

Wikipedia

POPSO

General Manufacturing Information

1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types